
2-Aminopentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopentan-3-ol, also known as 3-aminopentan-2-ol, is a chemical compound with the molecular weight of 103.16 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-aminopentan-2-ol . The InChI code for this compound is 1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid substance . It has a molecular weight of 103.16 .Scientific Research Applications
Biocatalytic Synthesis
Research by Smith et al. (2010) focused on the biocatalytic synthesis of chiral amino alcohols like 2-aminopentan-3-ol. This process utilized an engineered variant of Escherichi coli transketolase and an ω-transaminase from Chromobacterium violaceum for the synthesis of chiral aminodiols, demonstrating an environmentally friendlier approach compared to chemical routes (Smith et al., 2010).
Synthesis and Antimicrobial Properties
Dzhafarov et al. (2010) synthesized new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, including compounds related to this compound. These compounds showed potential as antimicrobial additives to lubricating oils and were effective against certain bacteria and fungi (Dzhafarov et al., 2010).
Microbial Synthesis of Isomers
Cann and Liao (2009) explored the metabolic engineering of microorganisms for the production of pentanol isomers, including structures akin to this compound. This research indicated the potential of engineered microorganisms in synthesizing useful chemical isomers for applications like biofuels (Cann & Liao, 2009).
Extraction and Separation Applications
Gawali and Shinde (1974) utilized 4-methylpentan-2-ol, a compound similar to this compound, for the extraction and separation of iron(III) from acidic solutions. This study highlighted the use of such compounds in selective extraction processes (Gawali & Shinde, 1974).
Organocatalysis in Chemical Synthesis
Yoshida et al. (2012) researched the chemo- and regioselective acylation of 2-aminopentane-1,5-diol derivatives, related to this compound, through organocatalysis. This work contributes to the understanding of molecular recognition in catalysts and its application in selective chemical synthesis (Yoshida et al., 2012).
Flavor and Aroma Compound Analysis
Widder et al. (2000) identified 3-mercapto-2-methylpentan-1-ol in raw onions and analyzed its formation and sensory impact. This research contributes to understanding the chemical basis of flavors and aromas in food products (Widder et al., 2000).
Future Directions
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a way that alters cellular functions, but more research is needed to confirm this .
Pharmacokinetics
As such, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Result of Action
It’s possible that it may have effects on cellular signaling, protein function, or other cellular processes, but these effects would be dependent on its specific targets and mode of action .
Properties
IUPAC Name |
2-aminopentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(7)4(2)6/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGZDACJIPHKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116836-16-9 |
Source


|
| Record name | 2-aminopentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
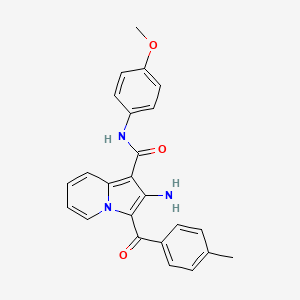
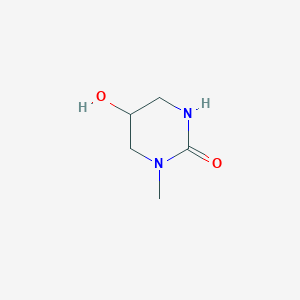
![Ethyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2928275.png)
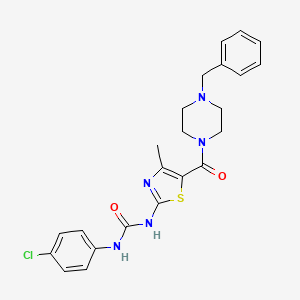
![ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2928282.png)
methanone](/img/structure/B2928283.png)
![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928284.png)
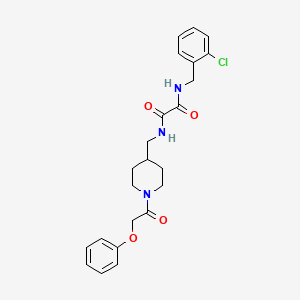
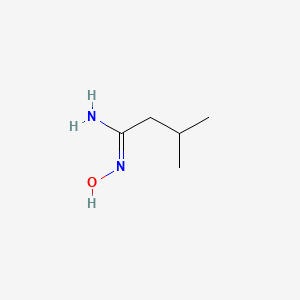
![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2928287.png)

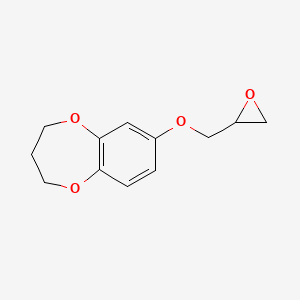
![5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B2928294.png)
![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2928295.png)
